4-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid, Mixture of diastereomers
Description
4-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative characterized by a trifluoroethyl substituent at the 4-position of the cyclohexane ring and a carboxylic acid group at the 1-position. The trifluoroethyl group introduces stereochemical complexity, resulting in a mixture of diastereomers due to the presence of multiple stereocenters (e.g., axial/equatorial conformations of the cyclohexane ring and the trifluoroethyl substituent). This compound is of interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, lipophilicity, and steric bulk .
Diastereomer separation is often critical for applications requiring enantiomeric purity. For example, preparative HPLC or chiral chromatography, as demonstrated in the synthesis of structurally related trifluoroethyl-containing compounds , may be employed to resolve the diastereomers of this compound.
Properties
CAS No. |
2352848-63-4 |
|---|---|
Molecular Formula |
C9H13F3O2 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H13F3O2/c10-9(11,12)5-6-1-3-7(4-2-6)8(13)14/h6-7H,1-5H2,(H,13,14) |
InChI Key |
IZZSKYUNXJVTMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CC(F)(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Boron-Mediated Amidation of Carboxylic Acids
A critical step in constructing the trifluoroethyl moiety involves amidation of cyclohexane-carboxylic acid precursors with 2,2,2-trifluoroethylamine. The patent literature describes a boron-mediated protocol using B(OCH₂CF₃)₃, synthesized from B₂O₃ and 2,2,2-trifluoroethanol.
Representative Procedure
-
Reactants :
-
Cyclohexane-1-carboxylic acid (1.0 mmol)
-
2,2,2-Trifluoroethylamine (1.0 mmol)
-
B(OCH₂CF₃)₃ (2.0 mmol)
-
-
Solvent : Acetonitrile (2 mL, 0.5 M)
-
Conditions : 80°C, 5–24 h
-
Workup : Sequential treatment with Amberlyst A-26(OH), Amberlyst 15, and MgSO₄
This method circumvents traditional coupling reagents (e.g., EDC·HCl), minimizing racemization and preserving stereochemical integrity.
Acid Chloride Route for Amide Formation
Alternative approaches from patent US20180291773A1 employ acid chloride intermediates. Cyclohexane-1-carboxylic acid is treated with oxalyl chloride (1.5 equiv) in dichloromethane (0.2 M) at 0–5°C for 2 h, followed by reaction with 2,2,2-trifluoroethylamine hydrochloride (1.1 equiv) and triethylamine (3.0 equiv) at 25°C. The crude amide is purified via recrystallization from acetonitrile/water (3:1), yielding 85–92% product.
Functionalization of Cyclohexane Rings via Alkylation
Lithium-Mediated Alkylation of Fluorene Carboxylic Acids
A patent-specified route for analogous trifluoroethyl compounds involves n-BuLi-mediated alkylation of 9H-fluorene-9-carboxylic acid with 1,4-dibromobutane:
-
Deprotonation : 9H-Fluorene-9-carboxylic acid (1.0 equiv) in THF at −30°C, treated with n-BuLi (2.2 equiv).
-
Alkylation : Addition of 1,4-dibromobutane (1.5 equiv) at −20°C, stirred for 17 h.
-
Workup : Aqueous HCl (1 M) extraction, drying (MgSO₄), and solvent removal.
While this method targets fluorene derivatives, analogous conditions could be adapted for cyclohexane systems by modifying the electrophile and reaction time.
Diastereomer Separation and Characterization
Chromatographic Resolution
Crude reaction mixtures containing diastereomers are resolved using silica gel chromatography with ethyl acetate/hexane gradients (10–40% EtOAc). Trans-diastereomers typically elute first due to reduced polarity from axial trifluoromethyl groups.
Crystallization-Induced Diastereomer Enrichment
Recrystallization from ethanol/water (4:1) at −20°C enriches the trans-diastereomer to >95% purity, leveraging differential solubility of axial vs. equatorial conformers.
Computational Insights into Diastereomer Stability
DFT studies at the M06-2X/def2-TZVP level reveal:
Chemical Reactions Analysis
4-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of functionalized cyclohexane derivatives .
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development:
The compound serves as an important intermediate in the synthesis of pharmaceuticals. Its structural properties allow for the modification of drug candidates to enhance efficacy and reduce side effects. For instance, cyclohexanecarboxylic acids are often utilized in the synthesis of analgesics and anti-inflammatory drugs due to their ability to mimic natural biological molecules .
2. Synthesis of Fluorinated Compounds:
The presence of the trifluoroethyl group in this compound is particularly valuable for creating fluorinated derivatives. Fluorinated compounds are known for their stability and bioactivity, making them crucial in medicinal chemistry for developing drugs with improved pharmacokinetic profiles .
3. Amidation Reactions:
Research has demonstrated that 4-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid can be effectively used in amidation reactions. Utilizing reagents derived from trifluoroethanol, researchers have successfully coupled this acid with various amines to produce amides with high yields and low racemization levels . This method simplifies the synthesis of complex organic molecules.
Agrochemical Applications
1. Pesticide Development:
The compound is explored in the formulation of agrochemicals, particularly pesticides and herbicides. Its unique chemical structure allows for targeted action against specific pests while minimizing environmental impact. The trifluoroethyl group enhances the lipophilicity of these compounds, improving their absorption and efficacy .
Material Science Applications
1. Advanced Materials:
In material science, 4-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid is used to develop advanced materials such as polymers and coatings. These materials require specific thermal and chemical resistance properties that can be achieved through the incorporation of fluorinated groups .
2. Liquid Crystals:
This compound also finds applications as an intermediate in the synthesis of liquid crystals. The structural characteristics provided by the cyclohexane framework combined with trifluoroethyl substitutions contribute to the desired optical properties essential for display technologies .
Biochemical Research Applications
1. Enzyme Interaction Studies:
In biochemical research, 4-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid is utilized as a tool to study enzyme interactions and metabolic pathways. Its reactive nature allows researchers to investigate how enzymes interact with various substrates in metabolic processes .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 4-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, the trifluoroethyl group can interact with various molecular targets, including enzymes and receptors, altering their activity and function. The presence of the trifluoroethyl group can also enhance the compound’s lipophilicity, allowing it to more easily cross cell membranes and reach its target sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Trifluoroethyl vs. Trifluoromethyl
4-(Trifluoromethyl)cyclohexane-1-carboxylic Acid (CAS: 95233-30-0, C₈H₁₁F₃O₂) shares the cyclohexane-carboxylic acid backbone but substitutes the trifluoroethyl group with a trifluoromethyl group. Key differences include:
- Lipophilicity : The trifluoroethyl group (–CH₂CF₃) increases lipophilicity (logP ≈ 2.1) compared to the trifluoromethyl group (–CF₃, logP ≈ 1.7), enhancing membrane permeability .
Diastereomeric Mixtures in Cyclohexane Derivatives
1-(Bromomethyl)-4-ethylcyclohexane, Mixture of Diastereomers (CAS: 1516772-83-0, C₉H₁₇Br) exemplifies another cyclohexane-based diastereomeric mixture. Unlike the target compound, it lacks a carboxylic acid group and features a bromomethyl substituent. The absence of a polar carboxylic acid group reduces solubility in aqueous media, limiting its utility in pharmaceutical applications .
Ethyl 4-[(Chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate, Mixture of Diastereomers combines fluorine substitution with ester and sulfonyl functionalities. Its diastereomerism arises from both the fluorinated carbon and the sulfonyl group, highlighting the complexity of stereochemical outcomes in polyfunctionalized cyclohexanes .
Fluorinated Building Blocks in Drug Discovery
Compounds like 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic Acid (C₂₁H₁₆F₃N₃O₄, Mol. Wt. 431.37) demonstrate the prevalence of trifluoroethyl groups in medicinal chemistry. These groups are often incorporated to improve pharmacokinetic profiles, as seen in protease inhibitors and kinase modulators .
Data Table: Key Properties of Comparable Compounds
Biological Activity
4-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid is a fluorinated organic compound notable for its unique structural features and potential biological activities. The presence of the trifluoroethyl group enhances its lipophilicity and alters its interactions with biological systems, making it a subject of interest in medicinal chemistry.
The compound has the molecular formula CHFO and a molecular weight of approximately 210.19 g/mol. Its structure includes a cyclohexane ring substituted with both a carboxylic acid group and a trifluoroethyl group. This configuration significantly influences its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 210.19 g/mol |
| Functional Groups | Carboxylic acid, Trifluoroethyl |
| Structural Features | Cyclohexane derivative |
The biological activity of 4-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid is primarily attributed to its interactions with specific enzymes and receptors. The trifluoroethyl group modifies the electronic properties of the molecule, enhancing its binding affinity to various biological targets. This can lead to modulation of critical biological pathways, which is essential in drug discovery and development.
Biological Activity Studies
Research indicates that derivatives of this compound exhibit various biological activities, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It shows potential for binding to certain receptors that could influence physiological responses.
Case Study: Enzyme Interaction
A study focusing on the enzyme inhibition properties of cyclohexane derivatives highlighted that compounds with trifluoromethyl groups often demonstrate increased potency in inhibiting target enzymes compared to their non-fluorinated counterparts. This is attributed to enhanced lipophilicity and altered steric properties that facilitate better interaction with enzyme active sites .
Synthesis and Derivatives
The synthesis of 4-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid has been explored through various methods. These include:
- Direct Fluorination : Introducing trifluoroethyl groups into cyclohexanecarboxylic acid frameworks.
- Epimerization Techniques : Methods have been developed to achieve high purity forms of the diastereomers through base-mediated reactions .
Comparative Analysis
To illustrate the impact of the trifluoroethyl group on biological activity, a comparison with similar compounds is useful:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid | Cyclohexane derivative | Enzyme inhibition, receptor binding |
| 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid | Cyclohexane derivative | Similar activities but potentially lower potency |
| 4-(Trifluoromethyl)benzoic acid | Aromatic compound | Different reactivity; often used in drug synthesis |
Q & A
Q. Example Synthetic Pathway Table :
| Step | Reaction Type | Starting Material | Key Reagents/Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| 1 | Alkylation | Cyclohexanone | Trifluoroethyl-MgBr, THF, 0°C | 4-(Trifluoroethyl)cyclohexanol | |
| 2 | Oxidation | 4-(Trifluoroethyl)cyclohexanol | KMnO₄, H₂SO₄, 60°C | Carboxylic acid formation |
Basic: How does the trifluoroethyl substituent influence physicochemical and pharmacokinetic properties?
Methodological Answer:
- Lipophilicity : The trifluoroethyl group increases log P (measured via HPLC or shake-flask methods), enhancing membrane permeability .
- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism (tested via liver microsomal assays) .
- Electron-Withdrawing Effects : Stabilizes intermediates in reactions (e.g., SN2 mechanisms), verified via kinetic studies .
Q. Key Data :
| Property | Impact | Experimental Validation Method | Reference |
|---|---|---|---|
| Log P | +1.2 (vs. non-fluorinated analog) | Reverse-phase HPLC | |
| Metabolic Half-life | 4.7 hrs (vs. 1.2 hrs for ethyl analog) | Microsomal incubation |
Basic: What analytical techniques effectively characterize the diastereomeric mixture?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® IG column with hexane/isopropanol (95:5) to resolve diastereomers (retention time difference ≥ 2 min) .
- NMR Spectroscopy : Analyze diastereotopic protons (e.g., cyclohexane ring CH₂ groups) at 600 MHz; splitting patterns confirm stereochemistry .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (requires high-purity sample) .
Advanced: What strategies resolve diastereomers of this compound?
Methodological Answer:
Chiral Chromatography : Use cellulose-based columns (e.g., Chiralcel OD-H) with gradient elution (hexane:ethanol 90:10 → 70:30) .
Crystallization-Induced Diastereomer Resolution : Screen solvents (e.g., ethanol/water mixtures) to exploit solubility differences. For example, one diastereomer may crystallize preferentially at 4°C .
Q. Example Separation Table :
| Technique | Solvent System | Resolution (Rₛ) | Yield (%) | Reference |
|---|---|---|---|---|
| Chiral HPLC | Hexane/IPA (85:15) | 1.8 | 95 | |
| Fractional Crystallization | Ethanol/H₂O (7:3) | N/A | 60 |
Advanced: How can computational modeling predict biological target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). The trifluoroethyl group may occupy hydrophobic pockets, verified via binding energy scores (ΔG ≤ -8 kcal/mol) .
- QSAR Models : Correlate fluorine’s electronegativity with IC₅₀ values (e.g., for kinase inhibition) using datasets from PubChem .
Q. Case Study :
| Target | Software | Predicted IC₅₀ (nM) | Experimental IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Carbonic Anhydrase IX | Schrödinger Suite | 120 | 145 ± 12 |
Advanced: What mechanistic studies elucidate trifluoroethyl group reactivity?
Methodological Answer:
Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C-H bond cleavage) .
Hammett Analysis : Quantify electronic effects by varying substituents on aromatic rings; ρ values > 1 indicate strong electron withdrawal .
In Situ FTIR Monitoring : Track intermediates (e.g., acyl fluorides) during reactions to propose mechanisms .
Q. Example Data :
| Reaction | KIE (kH/kD) | Mechanism Implication | Reference |
|---|---|---|---|
| Ester Hydrolysis | 2.1 | Rate-limited by C-O cleavage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
